1-(3-Azidopropyl)-1H-pyrrole-2,5-dione
Description
Contextual Significance in Synthetic Chemistry and Chemical Biology
1-(3-Azidopropyl)-1H-pyrrole-2,5-dione is a prime example of a heterobifunctional crosslinker, a class of reagents that possess two different reactive groups. scbt.com This dual reactivity is crucial for linking two distinct molecules, a cornerstone of bioconjugation techniques used to study molecular interactions and create novel biomaterials. scbt.comgbiosciences.com The maleimide (B117702) group readily reacts with thiol groups, commonly found in cysteine residues of proteins, under mild physiological conditions (pH 6.5-7.5). broadpharm.com This specificity makes it ideal for attaching molecules to proteins without disrupting their biological activity.
Simultaneously, the azide (B81097) group serves as a handle for "click chemistry," a set of powerful, reliable, and selective reactions. uzh.chnih.gov The most common type of click chemistry involving azides is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). uzh.ch These reactions allow for the efficient and specific attachment of a second molecule containing an alkyne group. uzh.ch The combination of thiol-maleimide chemistry and azide-alkyne click chemistry provides an orthogonal approach to bioconjugation, enabling the creation of well-defined and complex biomolecular constructs. uzh.chrsc.org This has significant implications for the development of antibody-drug conjugates (ADCs), imaging agents, and targeted therapies. nih.gov
Historical Perspective of Azide-Maleimide Bifunctional Linkers in Research
The development of heterobifunctional crosslinkers has been a pivotal advancement in chemical biology. gbiosciences.comnih.gov Early bioconjugation methods often relied on less specific reactions, leading to heterogeneous products. nih.gov The introduction of linkers with distinct reactive ends allowed for more controlled and sequential reactions, minimizing undesirable side products. gbiosciences.com
The maleimide group has long been a staple in bioconjugation due to its high reactivity and specificity towards thiols. sci-hub.se However, concerns about the stability of the resulting thioether bond under certain physiological conditions have led to the development of improved maleimide derivatives. nih.govsci-hub.se
The advent of click chemistry in the early 2000s revolutionized the field. nih.gov The high efficiency, selectivity, and biocompatibility of these reactions made them ideal for complex biological systems. The incorporation of an azide group into a maleimide linker created a powerful tool that combines the advantages of both chemistries. uzh.chrsc.org This has enabled researchers to perform dual labeling and construct sophisticated molecular architectures with high precision. uzh.ch
Structural Elucidation and Naming Convention for Research Clarity
The systematic name for the compound is this compound. This name precisely describes its molecular structure. The "1H-pyrrole-2,5-dione" portion indicates the core five-membered heterocyclic ring containing a nitrogen atom and two ketone groups. The "1-(3-Azidopropyl)" prefix specifies that a three-carbon propyl chain with a terminal azide group (-N3) is attached to the nitrogen atom of the pyrrole-2,5-dione ring.
The structure is characterized by the presence of two key functional groups: the maleimide ring and the azide group, connected by a propyl linker. The maleimide is a cyclic imide with a reactive double bond that readily undergoes Michael addition with thiols. The azide is a linear tri-nitrogen group that is relatively unreactive until it participates in a click reaction with an alkyne. nih.gov
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 896465-45-5 bldpharm.com |
| Molecular Formula | C7H8N4O2 cymitquimica.com |
| Molecular Weight | 180.16 g/mol cymitquimica.com |
This interactive table provides key chemical properties of the compound.
Overview of Research Paradigms and Current Research Landscape
Current research heavily utilizes this compound and similar azide-maleimide linkers in a variety of applications. A significant area of focus is in the construction of antibody-drug conjugates (ADCs). nih.govresearchgate.net In this paradigm, the maleimide end of the linker is used to attach a cytotoxic drug to a specific cysteine residue on an antibody. The azide end can then be used to attach other molecules, such as imaging agents or molecules that enhance the ADC's properties.
Another major application is in the field of proteomics and the study of protein-protein interactions. scbt.com By linking proteins together, researchers can investigate their function and cellular localization. The ability to perform sequential and orthogonal conjugations is particularly valuable in creating well-defined protein conjugates. uzh.ch
Furthermore, these linkers are employed in materials science for the functionalization of surfaces and the creation of novel biomaterials. scbt.com For instance, they can be used to immobilize proteins or other biomolecules onto surfaces for use in biosensors or diagnostic assays. scbt.com The versatility of the azide-maleimide chemistry allows for the precise control over the architecture and functionality of these materials. rsc.org Research continues to explore new applications for these powerful bifunctional linkers, pushing the boundaries of what is possible in chemical biology and synthetic chemistry. researchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C7H8N4O2 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
1-(3-azidopropyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C7H8N4O2/c8-10-9-4-1-5-11-6(12)2-3-7(11)13/h2-3H,1,4-5H2 |
InChI Key |
DYIKMFMZLJZAEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCN=[N+]=[N-] |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 1 3 Azidopropyl 1h Pyrrole 2,5 Dione
Precursor Synthesis and Derivatization Strategies
The primary precursor for the synthesis of 1-(3-Azidopropyl)-1H-pyrrole-2,5-dione is 3-azidopropan-1-amine . The synthesis of this key intermediate is typically achieved through the nucleophilic substitution of a halo-propylamine derivative with an azide (B81097) salt. A common and effective method involves the reaction of 3-chloropropylamine (B7771022) hydrochloride with sodium azide in an aqueous medium. The reaction is generally heated to drive it to completion. Following the reaction, the free base, 3-azidopropan-1-amine, can be isolated by basification and extraction.
Alternatively, derivatization strategies can be employed where the azide functionality is introduced at a later stage in the synthesis. For instance, one could start with N-(3-hydroxypropyl)maleimide and then convert the hydroxyl group to an azide. However, the more direct approach of first preparing 3-azidopropan-1-amine is often preferred for its efficiency.
Maleimide (B117702) Ring Formation Approaches
The formation of the maleimide ring is a crucial step in the synthesis of this compound. The most prevalent and well-established method involves a two-step, one-pot reaction between a primary amine, in this case, 3-azidopropan-1-amine , and maleic anhydride (B1165640) . nii.ac.jpzbaqchem.com
The initial step is the acylation of the amine with maleic anhydride to form the corresponding N-substituted maleamic acid, N-(3-azidopropyl)maleamic acid . This reaction is typically carried out at room temperature in a suitable solvent. orgsyn.org The resulting maleamic acid intermediate can then be cyclized to the desired maleimide.
The cyclization, or imidization, of the maleamic acid is commonly achieved through dehydration. This is often accomplished by heating the intermediate in the presence of a dehydrating agent, such as acetic anhydride, and a catalyst, like sodium acetate. orgsyn.orgtandfonline.com This process drives the intramolecular condensation to form the stable five-membered pyrrole-2,5-dione ring.
Azide Group Introduction Techniques
The introduction of the azide group is a critical transformation in the synthesis of the target compound. The most direct method for synthesizing the precursor, 3-azidopropan-1-amine, is through the nucleophilic substitution of a corresponding alkyl halide. As mentioned previously, reacting 3-chloropropylamine hydrochloride with sodium azide is a common approach. This reaction is a standard SN2 type process where the azide anion displaces the chloride.
It is important to handle organic azides with care due to their potential instability, especially for low molecular weight compounds.
Optimization of Reaction Conditions and Yields in Laboratory Synthesis
The optimization of reaction conditions is essential for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, reaction temperature, and reaction time for both the formation of the maleamic acid and the subsequent cyclization.
For the synthesis of N-substituted maleimides in general, various solvents have been employed, including diethyl ether, toluene, and chloroform. ucl.ac.bemdpi.com The choice of solvent can influence the solubility of the reactants and intermediates, as well as the reaction rate.
The cyclization step often requires elevated temperatures to facilitate dehydration. However, excessively high temperatures can lead to side reactions and decomposition, particularly given the presence of the thermally sensitive azide group. Therefore, careful control of the temperature is crucial. Microwave-assisted synthesis has been shown to significantly reduce reaction times for the cyclization of maleanilic acids to maleimides, offering a potential avenue for optimization. tandfonline.com
While specific yield data for the synthesis of this compound is not extensively reported in publicly available literature, yields for the synthesis of analogous N-alkylmaleimides can vary widely depending on the specific substrate and reaction conditions.
Green Chemistry Principles in Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact. Key areas of focus include the use of safer solvents, minimizing waste, and improving energy efficiency.
For the synthesis of N-phenylmaleimides, which shares a similar reaction pathway, studies have explored greener alternatives. figshare.comresearchgate.net For instance, the use of solvent-free reaction conditions for the conversion of maleanilic acids to maleimides by grinding with a carbodiimide (B86325) reagent has been reported. researchgate.net While effective, the atom economy of this specific method may be moderate. researchgate.net
Another green approach is the use of microwave irradiation, which can significantly shorten reaction times and potentially reduce energy consumption compared to conventional heating methods. tandfonline.com The synthesis of N-phenylmaleimides has been optimized using microwave heating, suggesting this could be a viable strategy for this compound as well. tandfonline.com The use of water or other environmentally benign solvents, where possible, would also align with green chemistry principles.
Scalability Considerations for Research and Gram-Scale Production
The scalability of the synthesis of this compound is an important consideration for its practical application in research and potential larger-scale production. The two-step synthesis from 3-azidopropan-1-amine and maleic anhydride is generally considered a robust and scalable process.
For gram-scale synthesis, careful management of reaction parameters is necessary. The exothermic nature of the initial amine acylation may require controlled addition of reagents and efficient heat dissipation. During the cyclization step, ensuring uniform heating and efficient removal of the water byproduct is critical for driving the reaction to completion and maximizing yield.
Purification of the final product on a larger scale may require techniques such as recrystallization or column chromatography. The choice of solvent for these purification steps should consider not only efficacy but also safety and environmental impact. The commercial availability of this compound under CAS number 896465-45-5 suggests that scalable synthetic routes have been developed. bldpharm.com
Below is an interactive data table summarizing the key reactants and their roles in the synthesis:
| Compound Name | Structure | Role in Synthesis |
| This compound | O=C1C=CC(=O)N1CCCN3 | Target Compound |
| 3-Azidopropan-1-amine | N3(CH2)3NH2 | Precursor (Amine source) |
| Maleic Anhydride | C4H2O3 | Precursor (Maleimide source) |
| 3-Chloropropylamine hydrochloride | Cl(CH2)3NH2·HCl | Starting material for precursor synthesis |
| Sodium Azide | NaN3 | Azide source |
| N-(3-Azidopropyl)maleamic acid | HOOCCH=CHC(=O)NH(CH2)3N3 | Intermediate |
| Acetic Anhydride | (CH3CO)2O | Dehydrating agent for cyclization |
| Sodium Acetate | CH3COONa | Catalyst for cyclization |
Chemical Reactivity and Mechanistic Investigations of 1 3 Azidopropyl 1h Pyrrole 2,5 Dione
Maleimide (B117702) Reactivity: Thiol-Michael Addition Mechanisms
The reactivity of the maleimide group in 1-(3-azidopropyl)-1H-pyrrole-2,5-dione is characterized by its susceptibility to nucleophilic attack by thiols, a process known as the thiol-Michael addition or maleimide-thiol conjugation. This reaction is widely employed for the site-specific modification of peptides, proteins, and other biomolecules containing cysteine residues.
pH Dependence and Selectivity in Thiol Conjugation
The reaction between the maleimide of this compound and a thiol is highly dependent on the pH of the reaction medium. The selectivity for thiols over other nucleophilic groups, such as amines, is most pronounced in the pH range of 6.5 to 7.5. Within this window, the thiol group exists in equilibrium with its more nucleophilic thiolate anion form, which readily attacks the electron-deficient double bond of the maleimide ring.
At pH values below 6.5, the concentration of the thiolate anion is reduced, leading to a slower reaction rate. Conversely, at pH values above 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, where hydroxide (B78521) ions attack the ring, leading to its opening and the formation of a non-reactive maleamic acid derivative. Furthermore, at alkaline pH, the reaction with amines, such as the ε-amino group of lysine, becomes more competitive, thus reducing the selectivity of the conjugation. Therefore, careful control of pH is crucial for achieving efficient and selective thiol conjugation with this compound.
Kinetic Studies of Maleimide-Thiol Reactions
The kinetics of the thiol-Michael addition involving maleimides are generally fast under physiological conditions. The reaction proceeds through a nucleophile-initiated or a base-catalyzed mechanism. In the presence of a base, a thiolate anion is formed, which then attacks the maleimide. In a nucleophile-initiated pathway, a nucleophile other than the thiol initiates the reaction.
The rate of the reaction is influenced by several factors, including the pKa of the thiol, the solvent, and the presence of catalysts. Thiols with lower pKa values will have a higher concentration of the reactive thiolate anion at a given pH, leading to faster reaction rates. The structure of the N-substituent on the maleimide can also influence the reaction kinetics, although the propylazido group in this compound is not expected to exert a strong electronic effect on the maleimide ring.
| Reactant | Conditions | Second-Order Rate Constant (M⁻¹s⁻¹) |
| N-ethylmaleimide and Glutathione (B108866) | pH 7.4 | ~10³ |
| Maleimide-functionalized nanoparticles and cRGDfK peptide | pH 7.0, room temperature | Rapid, >65% completion in 5 min |
This table presents representative kinetic data for maleimide-thiol reactions to illustrate the expected reactivity of this compound.
Side Reactions and Stability of Maleimide Moiety in Research Contexts
Despite its widespread use, the maleimide-thiol adduct is not perfectly stable and can undergo several side reactions. One of the primary concerns is the retro-Michael reaction, which is the reverse of the initial conjugation. This can lead to the dissociation of the conjugate, particularly in the presence of other thiols that can act as exchange partners.
Another significant side reaction is the hydrolysis of the succinimide (B58015) ring of the maleimide-thiol adduct. This hydrolysis is accelerated at higher pH and results in the formation of a stable, ring-opened product that is no longer susceptible to the retro-Michael reaction. While this can be a strategy to stabilize the linkage, the initial hydrolysis can be slow.
Furthermore, when the maleimide reacts with a thiol at the N-terminus of a peptide or protein, an intramolecular rearrangement can occur, leading to the formation of a stable six-membered thiazine (B8601807) ring. This rearrangement is also favored at neutral to basic pH. The stability of the maleimide moiety itself is also a consideration, as it can undergo hydrolysis prior to conjugation, especially during long-term storage in aqueous solutions or at elevated pH.
Azide (B81097) Reactivity: Click Chemistry Paradigms
The azide functionality of this compound is a versatile handle for "click chemistry," a set of biocompatible reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The most prominent of these are the azide-alkyne cycloadditions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide. The azide group of this compound readily participates in this reaction. The copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, is essential for the reaction to proceed at a practical rate at room temperature.
The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole product. This reaction is highly reliable and can be performed in a variety of solvents, including aqueous media, making it suitable for bioconjugation applications. However, the potential toxicity of the copper catalyst can be a limitation for in vivo applications.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) without Catalyst
To circumvent the need for a potentially toxic metal catalyst, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction utilizes a strained cycloalkyne, such as a dibenzocyclooctyne (DIBO) or a bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide. The azide of this compound can be efficiently conjugated to a molecule functionalized with a strained alkyne via SPAAC.
The driving force for this reaction is the release of ring strain in the cycloalkyne upon forming the more stable triazole ring. SPAAC is a bioorthogonal reaction, meaning it can proceed in a biological environment without interfering with native biochemical processes. The reaction kinetics of SPAAC are generally slower than CuAAC but can be modulated by the structure of the cycloalkyne. This catalyst-free approach has made it a powerful tool for in vivo imaging and labeling studies.
| Reaction Type | Key Features | Typical Reactants with this compound |
| CuAAC | Copper(I) catalyzed, high rate, forms 1,4-disubstituted triazole | Terminal alkynes |
| SPAAC | Catalyst-free, bioorthogonal, uses strained alkynes | Cyclooctynes (e.g., DIBO, BCN) |
This table summarizes the key features of the two main click chemistry paradigms for the azide functionality of this compound.
Other Azide-Based Bioconjugation Reactions
While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent reaction for azides, this compound can participate in other significant azide-based bioconjugation strategies, most notably the Staudinger ligation and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Staudinger Ligation: The Staudinger ligation is a bioorthogonal reaction that occurs between an azide and a phosphine (B1218219), typically a triarylphosphine. sigmaaldrich.cn The reaction proceeds under mild, physiological conditions and is highly chemoselective. sigmaaldrich.cn The mechanism begins with the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, forming a phosphazide (B1677712) intermediate. This intermediate then cyclizes and subsequently loses a molecule of dinitrogen (N₂) to yield an iminophosphorane (or aza-ylide). nih.gov In the presence of water, this iminophosphorane is hydrolyzed to produce a primary amine and the corresponding phosphine oxide, providing a strong thermodynamic driving force for the reaction. sigmaaldrich.cncommonorganicchemistry.com
A key development in Staudinger ligation was the introduction of an electrophilic trap (e.g., an ester group) ortho to the phosphine, which is attacked intramolecularly by the aza-ylide. This leads to the formation of a stable amide bond after hydrolysis, a feature widely exploited in peptide and protein chemistry. sigmaaldrich.cnnih.gov The reaction is orthogonal to most functional groups found in biological systems, including the maleimide group of this compound, allowing for selective ligation at the azide terminus. sigmaaldrich.cn
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of copper catalysts used in CuAAC, SPAAC has emerged as a powerful alternative. This reaction involves the [3+2] cycloaddition between an azide and a strained cyclooctyne (B158145) derivative. The inherent ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without the need for a catalyst. The product of this reaction is a stable triazole ring. Like the Staudinger ligation, SPAAC is bioorthogonal and does not interfere with the maleimide functionality, making it suitable for dual-functionalization strategies with this compound.
Orthogonal Reactivity and Selective Functionalization Strategies
The true utility of this compound lies in the orthogonal reactivity of its two functional groups. The maleimide group exhibits high reactivity towards thiol (sulfhydryl) groups, while the azide group is selectively reactive towards phosphines or strained alkynes. axispharm.com This orthogonality allows for the development of precise, multi-step functionalization strategies.
A typical strategy involves a two-step conjugation:
Maleimide-Thiol Conjugation: The maleimide moiety undergoes a rapid and highly specific Michael addition reaction with a thiol-containing molecule (such as a peptide or protein bearing a cysteine residue). This reaction is most efficient in the pH range of 6.5-7.5. broadpharm.comwindows.net At a neutral pH of 7.0, the reaction of a maleimide with a thiol is approximately 1,000 times faster than its reaction with an amine, ensuring high selectivity for sulfhydryl groups. broadpharm.comwindows.net This step yields a stable thioether linkage, covalently attaching the first substrate to the pyrrole-2,5-dione ring.
Azide-Based Ligation: Following the thiol conjugation, the still-available azide group can be used for a second, independent ligation reaction. This can be a Staudinger ligation with a phosphine-modified molecule or a SPAAC reaction with a strained alkyne. axispharm.com
This sequential approach enables the precise construction of complex bioconjugates, antibody-drug conjugates (ADCs), or functionalized materials where two different molecules are linked through the azidopropyl-maleimide scaffold. The order of reactions can be reversed, although the high reactivity of the maleimide often makes it the preferred first point of attachment. Control over pH is a critical factor in maintaining the selectivity of the maleimide-thiol reaction and preventing side reactions such as maleimide hydrolysis at higher pH values. broadpharm.com
Reaction Kinetics and Thermodynamics of Functional Group Interactions
The efficiency of conjugation strategies using this compound is governed by the kinetics and thermodynamics of its constituent functional groups.
Maleimide-Thiol Reaction: The Michael addition of thiols to maleimides is characterized by fast kinetics, especially under physiological conditions. nih.gov However, the stability of the resulting thiosuccinimide adduct can be a concern, as it is susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione in a cellular environment. nih.govudel.edu The kinetics of this exchange are highly dependent on the N-substituent of the maleimide and the pKa of the thiol. udel.edu Studies on N-substituted maleimides have shown that the half-life of thiol-adducts in the presence of glutathione can range from a few hours to over 200 hours, indicating that the stability can be tuned by modifying the chemical structure. udel.edu
The table below summarizes representative kinetic data for reactions involving the functional groups found in this compound. It is important to note that these values were determined for model compounds and can vary based on specific substrates, solvents, and other reaction conditions.
Table 1: Representative Second-Order Rate Constants for Azide and Maleimide Reactions Data for illustrative purposes for related compounds.
| Reaction Type | Reactants | Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions |
| Staudinger Ligation (Classic) | Generic Azide + Triphenylphosphine | ~0.0019 | Aqueous Media |
| Staudinger Ligation (Fast) | Perfluoroaryl Azide + Aryl Phosphine | up to 18 | CD₃CN/D₂O |
| Maleimide-Thiol Addition | N-Ethylmaleimide + Thiophenol | Fast (qualitative) | pH 6.5-7.5 |
Table 2: Selected Thermodynamic Properties of Maleimide (1H-Pyrrole-2,5-dione)
| Property | Value | Unit |
| Standard Gibbs free energy of formation (ΔfG°) | -100.45 | kJ/mol |
| Enthalpy of formation at standard conditions (ΔfH°gas) | -224.88 | kJ/mol |
| Enthalpy of fusion at standard conditions (ΔfusH°) | 8.81 | kJ/mol |
Source: mdpi.com
These values for the parent maleimide structure indicate a thermodynamically stable starting material, and the significant exergonic nature of its subsequent conjugation reactions ensures high product yields.
Applications in Bioconjugation and Chemical Biology Research
Design and Synthesis of Bioconjugates using 1-(3-Azidopropyl)-1H-pyrrole-2,5-dione
The synthesis of bioconjugates using this crosslinker typically proceeds in a two-step fashion. First, the maleimide (B117702) group is reacted with a thiol-containing biomolecule. Subsequently, the azide (B81097) group is utilized for the attachment of a second molecule of interest via click chemistry.
The selective modification of proteins is crucial for understanding their function, localization, and interactions. The maleimide group of this compound readily reacts with the sulfhydryl groups of cysteine residues in proteins under mild conditions (pH 6.5-7.5), forming a stable thioether bond. This reaction is often the first step in a sequential conjugation strategy.
Once the protein is "azido-tagged," the terminal azide can be used to attach a variety of functional probes. For instance, an alkyne-functionalized fluorescent dye can be "clicked" onto the azido-protein, enabling its visualization in cells or tissues. This approach has been widely used to study protein dynamics and localization.
Reaction Scheme:
Thiol-Maleimide Conjugation: Protein-SH + this compound → Protein-S-(this compound)
Azide-Alkyne Click Chemistry: Protein-S-(...)-N₃ + Alkyne-Probe → Protein-S-(...)-Triazole-Probe
A similar strategy has been demonstrated with the related compound, 1-(prop-2-yn-1-yl)-1H-pyrrole-2,5-dione, where bovine serum albumin (BSA) was first conjugated with the maleimide linker and then subjected to a click reaction with an azide-containing fluorescent probe. mdpi.com This highlights the feasibility and efficiency of this two-step labeling approach.
Similar to proteins, peptides can be functionalized using this compound, provided they contain a cysteine residue. This allows for the site-specific introduction of an azide handle. This "azido-peptide" can then be conjugated to other molecules, such as other peptides, polymers, or surfaces. mdpi.com
For example, a therapeutic peptide could be linked to a cell-penetrating peptide to enhance its delivery into cells. The maleimide would react with a cysteine on one peptide, and the resulting azide-functionalized peptide could then be clicked to an alkyne-modified version of the second peptide. The design of such peptide-drug conjugates is a burgeoning area of research.
The synthesis of peptide-resorcinarene conjugates has been achieved using a similar click chemistry approach, where an azide-functionalized peptide was reacted with an alkyne-functionalized resorcinarene (B1253557) core. mdpi.com This demonstrates the modularity of using azide-alkyne cycloaddition in peptide conjugation. mdpi.com
While less common than protein modification, nucleic acids (DNA and RNA) can also be functionalized using this crosslinker. This typically requires the introduction of a thiol group into the nucleic acid structure, which can be achieved through chemical synthesis of modified oligonucleotides. Once a thiol-modified oligonucleotide is available, it can be reacted with the maleimide group of this compound.
The resulting azido-oligonucleotide can then be used in a variety of applications, such as the construction of DNA-based nanomaterials or the development of nucleic acid-based probes for diagnostics.
Carbohydrates play vital roles in biological recognition and signaling processes. The derivatization of carbohydrates to introduce reactive handles is essential for studying their functions. While direct reaction with native carbohydrates is not feasible, this compound can be used to functionalize thiolated carbohydrates.
Alternatively, the azide group of the crosslinker can be the initial point of reaction. For example, an alkyne-modified carbohydrate could be reacted with this compound via click chemistry. The resulting maleimide-functionalized carbohydrate could then be conjugated to a cysteine-containing protein or peptide. This "reversed" strategy expands the versatility of this crosslinker. The use of derivatizing agents like 1-phenyl-3-methyl-5-pyrazolone (PMP) has been shown to be effective for the analysis of carbohydrates, indicating the importance of derivatization in carbohydrate research. nih.govnih.gov
Development of Molecular Probes and Imaging Agents
The ability to attach reporter molecules, such as fluorescent dyes, to biomolecules is fundamental to modern biological research. This compound is an excellent tool for the construction of such molecular probes.
As mentioned previously, a primary application of this crosslinker is in fluorescent labeling. The sequential nature of the conjugation allows for a clean and efficient labeling process. A biomolecule is first tagged with the azide group, and then an alkyne-containing fluorophore is attached via click chemistry. This "bioorthogonal" labeling strategy ensures that the fluorophore is only attached to the intended biomolecule, minimizing background fluorescence.
This method offers significant advantages over traditional labeling techniques that may lack specificity or require harsh reaction conditions. The development of "click-and-probe" strategies has been shown to be highly effective, with a significant increase in fluorescence intensity upon reaction, making it a sensitive detection method. mdpi.com The synthesis of fluorescent dyes with azide or alkyne handles is a well-established field, providing a wide palette of colors for multicolor imaging experiments. nih.gov
Radiotracer Synthesis for Research Purposes
The azide functionality of this compound provides a strategic advantage in the synthesis of radiotracers for imaging and therapeutic applications. nih.gov The "click chemistry" handle allows for the late-stage introduction of a radionuclide.
Methodology: A biomolecule, such as a peptide or antibody containing a cysteine residue, can be initially conjugated with this compound. The resulting azide-functionalized biomolecule can then be reacted with an alkyne-containing chelator that is pre-loaded with a radionuclide (e.g., Copper-64, Gallium-68). This approach is highly efficient and avoids exposing the sensitive biomolecule to harsh radiolabeling conditions. The strain-promoted azide-alkyne cycloaddition (SPAAC) is particularly advantageous as it circumvents the need for a potentially cytotoxic copper catalyst, making it suitable for in vivo applications. acs.org
Research Findings: While direct studies using this compound for radiotracer synthesis are not extensively documented, the principle is well-established. Research has demonstrated the successful use of azide-functionalized monoclonal antibodies for site-specific radiolabeling using SPAAC with chelators for radionuclides. acs.org This modular approach allows for the rapid and efficient generation of radiolabeled biomolecules for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging.
Affinity Tagging and Pull-Down Assays
Affinity tagging is a powerful technique for the isolation and identification of protein interaction partners. This compound is an ideal reagent for creating tagged "bait" proteins for pull-down assays.
Methodology: A purified "bait" protein containing a surface-accessible cysteine residue can be labeled with this compound. This azide-tagged bait protein is then incubated with a cell lysate containing potential "prey" proteins. Following the formation of protein complexes, an alkyne-functionalized affinity tag, such as biotin-alkyne, is added. The "clicked" biotin (B1667282) tag allows for the selective capture of the bait-prey complexes on streptavidin-coated beads. After washing away non-specifically bound proteins, the captured proteins can be eluted and identified by mass spectrometry. nih.govcaltech.edu
Research Findings: Isotope-coded affinity tags (ICATs) containing maleimide groups have proven to be valuable tools in quantitative proteomics for comparing protein expression levels. nih.govresearchgate.net The addition of an azide handle, as in this compound, enhances the versatility of such tags by allowing for a "clickable" enrichment step. This two-step process can reduce background and improve the specificity of pull-down assays. The use of click chemistry for the enrichment of azide-tagged proteins has been shown to be a robust method for identifying protein-protein interactions. tue.nl
Immobilization of Biomolecules onto Surfaces and Materials
The functionalization of surfaces with biomolecules is fundamental to the development of biosensors and microarrays. The maleimide group of this compound provides a covalent attachment point to thiol-modified surfaces, while the azide group allows for subsequent "click" functionalization.
Biosensor Development Methodologies
The development of highly sensitive and specific biosensors often relies on the stable and oriented immobilization of biorecognition elements, such as antibodies or enzymes, onto a transducer surface.
Methodology: A sensor surface, such as gold or glassy carbon, can be functionalized with a self-assembled monolayer (SAM) terminating in thiol groups. This compound can then be attached to this surface via the maleimide-thiol reaction, resulting in an azide-terminated surface. nih.gov This azide-functionalized surface is then ready for the "clicking" of an alkyne-modified biorecognition element. This method allows for a high degree of control over the density and orientation of the immobilized biomolecules. Alternatively, a protein can first be reacted with the maleimide group of the crosslinker, and the resulting azide-tagged protein can then be "clicked" onto an alkyne-functionalized surface. nih.gov
Research Findings: Studies have shown that maleimide-functionalized surfaces are effective for the covalent attachment of cysteine-containing proteins for biosensor applications. nih.gov The introduction of an azide group for subsequent click chemistry provides an additional layer of versatility, allowing for the creation of multifunctional surfaces. For example, a bifunctional linker with a phosphonic acid for surface binding and a maleimide for probe attachment has been used to create highly sensitive indium oxide nanoribbon-based FET biosensors. acs.orgacs.org The use of azide-alkyne click chemistry for the immobilization of proteins on solid supports has been shown to be an efficient method that can even be performed directly from cell lysates. nih.gov
Microarray Fabrication and Functionalization
Microarrays are powerful tools for high-throughput analysis of protein-protein interactions, enzyme activity, and screening of small molecule libraries. The ability to specifically immobilize biomolecules in a spatially defined manner is crucial for their function.
Methodology: Glass slides or other substrates can be functionalized with maleimide groups to allow for the covalent attachment of thiol-containing biomolecules, such as peptides or proteins. researchgate.netwpmucdn.com The use of this compound would create an azide-functionalized microarray surface. This "clickable" surface can then be used to immobilize a library of alkyne-modified small molecules, peptides, or carbohydrates. nih.govaxivend.comkit.edu
Research Findings: Maleimide-functionalized surfaces have been successfully used to create peptide and carbohydrate biochips for studying lectin binding and enzyme inhibition. wpmucdn.com The use of azide-functionalized surfaces for the immobilization of oligonucleotides and the fabrication of glyco-liposomal microarrays via click chemistry has also been demonstrated. nih.govaxivend.com The combination of maleimide and azide functionalities in one molecule offers a two-step approach to create complex and multifunctional microarrays.
Cross-linking Reagents in Proteomics and Structural Biology Research
Chemical cross-linking coupled with mass spectrometry (XL-MS) is a powerful technique for elucidating protein-protein interactions and mapping the three-dimensional structure of protein complexes. nih.gov this compound can act as a heterobifunctional cross-linker.
Methodology: In a typical XL-MS experiment, a protein complex is treated with a cross-linking reagent. The maleimide end of this compound can react with a cysteine residue on one protein. The azide end can then be "clicked" to an alkyne-modified residue on an interacting protein partner. This creates a covalent link between the two proteins. After enzymatic digestion, the cross-linked peptides can be identified by mass spectrometry, providing distance constraints that help to define the protein-protein interaction interface.
Research Findings: Clickable cross-linkers have been developed to improve the identification of cross-linked peptides from complex mixtures. nih.gov These reagents often contain an alkyne or azide group to allow for the attachment of an affinity tag for enrichment. For instance, a method called "click-linking" involves labeling accessible lysines with NHS-modified click reagents followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate crosslinks. biorxiv.org The dual functionality of this compound allows for a targeted cross-linking approach between a cysteine-containing protein and an alkyne-modified binding partner.
Integration into Supramolecular Assemblies and Nanostructures in Chemical Biology
The construction of well-defined supramolecular assemblies and nanostructures with biological function is a rapidly growing field. The specific and efficient conjugation capabilities of this compound make it a valuable building block for these complex systems.
Methodology: Proteins or other biomolecules can be functionalized with this compound to introduce an azide handle. These azide-tagged biomolecules can then be "clicked" onto alkyne-functionalized scaffolds, such as polymers, dendrimers, or nanoparticles, to create well-defined bio-hybrid materials. rsc.orgnih.gov
Research Findings: The azide group is known to be a versatile linker in the construction of coordination compounds and 3D supramolecular structures. mdpi.com Maleimide-functionalized polymers have been synthesized and used to create multimeric protein-polymer conjugates. nih.gov The combination of these two functionalities in this compound allows for a modular approach to building complex nanostructures. For example, a protein could be attached to a surface or nanoparticle via its cysteine residues and the maleimide group, leaving the azide group exposed for the subsequent attachment of other functional components via click chemistry.
Applications in Polymer Science and Materials Chemistry Research
Polymer Synthesis via Maleimide-Thiol Chemistry
The maleimide (B117702) group of 1-(3-Azidopropyl)-1H-pyrrole-2,5-dione readily participates in Michael addition reactions with thiol-containing molecules. This reaction is known for its high efficiency and specificity, proceeding under mild conditions, which is highly advantageous for the synthesis of well-defined polymers and for bioconjugation.
The maleimide-thiol reaction is a powerful method for the preparation of functionalized polymers. By reacting polymers bearing thiol groups with this compound, the azide (B81097) functionality can be readily introduced onto the polymer backbone. This post-polymerization modification strategy allows for the incorporation of the "clickable" azide group, which can then be used for further functionalization through azide-alkyne cycloaddition reactions. This approach provides a modular and efficient route to creating polymers with a wide range of functionalities that might not be accessible through direct polymerization of corresponding monomers.
A typical example involves the reaction of a thiol-terminated polymer, such as poly(ethylene glycol)-thiol (PEG-SH), with this compound. The resulting product is a PEG chain end-functionalized with an azide group, ready for subsequent click reactions.
| Reactant 1 | Reactant 2 | Resulting Functionality | Application |
| Thiol-functionalized Polymer | This compound | Azide-functionalized Polymer | Further modification via click chemistry, bioconjugation |
| Cysteine-containing peptide | This compound | Azide-labeled peptide | Bio-orthogonal labeling and tracking |
Hydrogels, three-dimensional polymer networks capable of absorbing large amounts of water, are widely used in biomedical applications. The maleimide-thiol reaction provides an efficient cross-linking chemistry for hydrogel formation. When multi-arm thiol-containing polymers, such as multi-arm PEG-SH, are mixed with a bifunctional crosslinker containing two maleimide groups, a hydrogel network is rapidly formed. While this compound itself is not a direct crosslinker, its derivatives or its use in conjunction with other molecules can facilitate hydrogel formation. For instance, a di-thiol molecule can react with two equivalents of this compound to create a bifunctional azide crosslinker. This can then be used in subsequent reactions.
The characteristics of the resulting hydrogels, such as swelling ratio, mechanical strength, and degradation, can be tuned by varying the concentration of the crosslinker and the molecular weight of the polymer precursors. Research has shown that the gelation kinetics and the physical properties of maleimide-thiol crosslinked hydrogels are influenced by factors such as the pKa of the thiol and the pH of the reaction medium. rsc.org
| Polymer Precursor | Crosslinking Chemistry | Key Characterization Parameters |
| Multi-arm PEG-SH | Maleimide-thiol addition | Swelling ratio, Elastic modulus (G'), Viscous modulus (G'') |
| Thiolated hyaluronic acid | Maleimide-thiol addition | Gelation time, Degradation profile |
A key feature of the maleimide-thiol adduct is its potential for reversibility under certain conditions, particularly in the presence of a reducing agent like glutathione (B108866) or through a retro-Michael reaction. rsc.org This reversibility allows for the design of "smart" polymer networks that can degrade or disassemble in response to specific stimuli. This is particularly relevant for applications in drug delivery, where the release of a therapeutic agent can be triggered by the reducing environment found inside cells. The stability of the succinimide (B58015) thioether linkage formed can be influenced by the structure of the thiol, offering a way to tune the degradation rate of the network. rsc.org
| Stimulus for Reversibility | Mechanism | Potential Application |
| Reducing agents (e.g., Glutathione) | Cleavage of the succinimide-thioether bond | Controlled drug release in intracellular environments |
| pH change | Retro-Michael reaction | pH-responsive materials |
Polymer Synthesis via Azide-Alkyne Click Chemistry
The azide group on this compound is a key component for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it an ideal tool for polymer synthesis and modification. researchgate.net
"Grafting" techniques are used to create polymers with a backbone of one type and side chains of another, leading to materials with combined properties. This compound can be utilized in both "grafting-from" and "grafting-to" strategies.
In a "grafting-from" approach, the azide group can be converted to an initiator for a controlled polymerization technique, such as Atom Transfer Radical Polymerization (ATRP). For instance, the azide can be reacted with an alkyne-functionalized ATRP initiator. The resulting molecule, now containing both a maleimide group and an ATRP initiator site, can be attached to a surface or a polymer backbone via the maleimide-thiol reaction. Subsequently, monomers can be polymerized from the initiator sites, growing the polymer chains directly from the surface or backbone. nih.gov
In a "grafting-to" approach, pre-synthesized polymer chains with terminal alkyne groups can be "clicked" onto a polymer backbone or a surface that has been functionalized with this compound. This method allows for the precise characterization of the polymer chains before they are attached to the backbone. nih.govbohrium.com
| Grafting Approach | Role of this compound | Resulting Polymer Architecture |
| Grafting-From | Precursor to an initiator-functionalized monomer | Polymer brushes on surfaces or graft copolymers |
| Grafting-To | Provides azide functionality on a backbone or surface | Graft copolymers with well-defined side chains |
Block copolymers are macromolecules composed of two or more different polymer chains linked together. They can self-assemble into a variety of nanostructures, making them useful in a range of applications, from drug delivery to nanolithography. The azide-alkyne click reaction is a powerful tool for the synthesis of block copolymers. rsc.orgnih.gov
In a typical synthesis, two different polymer chains are prepared with complementary end groups, one with a terminal azide and the other with a terminal alkyne. The reaction between these two polymers, catalyzed by a copper(I) source, results in the formation of a diblock copolymer. This compound can be used to introduce the azide functionality to one of the polymer blocks. For example, a hydroxyl-terminated polymer can be reacted with 3-azidopropanoic acid, followed by esterification, or directly with this compound if the polymer has a suitable functional group for reaction with the maleimide. This azide-terminated polymer can then be reacted with an alkyne-terminated polymer, such as alkyne-terminated poly(ethylene glycol), to form the desired block copolymer.
| Polymer Block 1 (Azide-functionalized) | Polymer Block 2 (Alkyne-functionalized) | Resulting Block Copolymer |
| Azide-terminated Polystyrene | Alkyne-terminated Poly(ethylene glycol) | Polystyrene-block-poly(ethylene glycol) |
| Azide-terminated Poly(methyl methacrylate) | Alkyne-terminated Poly(caprolactone) | Poly(methyl methacrylate)-block-poly(caprolactone) |
Network Formation and Cross-linking
The dual reactivity of this compound makes it an exceptional cross-linking agent for the formation of complex polymer networks. The maleimide and azide moieties can react through independent, orthogonal pathways, enabling the creation of networks with precisely controlled structures and properties.
Researchers utilize the maleimide group for several cross-linking strategies. One common method is the Diels-Alder reaction, where the maleimide acts as a dienophile, reacting with a diene-functionalized polymer (such as one containing furan (B31954) groups). specificpolymers.commdpi.com This reaction is often thermally reversible, which allows for the development of self-healing materials and reprocessable thermosets. mdpi.com Another major pathway is the Michael addition reaction with thiol-functionalized polymers. specificpolymers.com
The azide group provides a secondary mode of cross-linking, typically through azide-alkyne "click" chemistry. A polymer backbone can be functionalized with alkyne groups, which will then react with the azide of this compound to form stable triazole linkages. The combination of these two reactive pathways in one molecule allows for sequential or dual cross-linking processes. For instance, a system of thiol- and alkyne-functionalized polymer chains could be cross-linked into a robust network in a two-step process, first via the maleimide-thiol reaction and subsequently through the azide-alkyne cycloaddition. This approach offers enhanced control over the network's mechanical properties, such as stiffness and elasticity. nih.govnbi.dk
Table 1: Orthogonal Cross-linking Reactions of this compound
| Functional Group | Reaction Type | Reacts With | Resulting Linkage | Key Features |
|---|---|---|---|---|
| Maleimide | Michael Addition | Thiol (-SH) | Thioether | High efficiency, rapid, bio-orthogonal |
| Maleimide | Diels-Alder | Diene (e.g., Furan) | Cycloadduct | Thermally reversible, useful for self-healing |
| Azide | Azide-Alkyne Cycloaddition | Alkyne | Triazole | High efficiency, bio-orthogonal, stable |
Surface Functionalization and Coating Technologies
The ability to impart new properties to surfaces is critical in materials science. This compound is an ideal candidate for surface functionalization due to its capacity to act as a molecular bridge between a substrate and a functional moiety.
Bio-interface Engineering
In the field of bio-interface engineering, creating surfaces that can interact with biological systems in a controlled manner is paramount. The maleimide group of this compound reacts with high selectivity toward the thiol groups of cysteine residues found in proteins and peptides. specificpolymers.com This allows for the covalent immobilization of biomolecules onto a material surface.
A typical strategy involves first modifying a surface with thiol groups and then using the maleimide end of the linker to attach. The exposed azide groups are then available for the "clicking" of other molecules, such as fluorescent dyes for imaging, anti-fouling polymers like polyethylene (B3416737) glycol (PEG), or specific targeting ligands to promote cell adhesion. This layer-by-layer approach provides precise control over the surface chemistry, which is essential for applications like biosensors, biocompatible implants, and tissue engineering scaffolds.
Drug Delivery Vehicle Components
In the design of sophisticated drug delivery systems, this compound can serve as a key linker to assemble different components. For example, a lipid nanoparticle or a polymer-based drug carrier could be functionalized with thiol groups on its surface. The maleimide end of the linker can then be used to attach to the carrier. The azide end is then free to conjugate with a targeting molecule, such as a monoclonal antibody or a small molecule ligand that has been modified to contain an alkyne group. This ensures that the drug delivery vehicle is directed specifically to the desired cells or tissues, enhancing therapeutic efficacy. The pyrrole-2,5-dione core itself is a structural motif found in various biologically active compounds, underscoring its utility in biomedical applications. scitechnol.comnih.gov
Smart Materials and Responsive Systems
"Smart" materials are designed to change their properties in response to external stimuli. The thermally reversible nature of the Diels-Alder reaction involving the maleimide group is a powerful tool for creating such materials. mdpi.com A polymer network cross-linked with this compound via furan-maleimide adducts can be designed to disassemble upon heating (retro-Diels-Alder) and re-form upon cooling. specificpolymers.commdpi.com This behavior can be harnessed for applications like thermally activated drug release or self-healing coatings. The azide group on the linker remains available for stable, non-reversible conjugation, allowing for the permanent tethering of other functional molecules to the responsive network.
Integration into Self-Assembled Systems and Nanomaterials
The precise chemical handles on this compound make it highly suitable for directing the assembly of nanoscale components and modifying the surfaces of nanomaterials.
Nanoparticle Surface Modification
Modifying the surface of nanoparticles is crucial for improving their stability, biocompatibility, and functionality. nih.gov For instance, inorganic nanoparticles like titanium dioxide or gold can be first coated with a silica (B1680970) shell that is then functionalized with organosilanes bearing thiol or alkyne groups.
This compound can then be used in a two-step modification. If the nanoparticle is thiol-functionalized, the maleimide group of the linker attaches to the surface, presenting a layer of azide groups for further reaction. These azide-terminated nanoparticles can then be "clicked" to other molecules or polymer chains to create a functional corona. This strategy is also applicable to carbon-based nanomaterials like graphene, where maleimides have been shown to react via Diels-Alder cycloadditions to the graphene surface, enabling its functionalization. nih.gov
Table 2: Illustrative Application in Nanoparticle Functionalization
| Step | Action | Reagents Involved | Result |
|---|---|---|---|
| 1 | Surface Priming | Nanoparticle, Thiol-containing silane | Thiol-functionalized nanoparticle |
| 2 | Linker Attachment | Thiol-functionalized nanoparticle, this compound | Azide-terminated nanoparticle |
| 3 | Functionalization | Azide-terminated nanoparticle, Alkyne-modified PEG | PEGylated nanoparticle with improved biocompatibility |
Vesicle and Micelle Functionalization
The unique molecular architecture of this compound, featuring both a maleimide group and an azide group, facilitates a versatile and sequential approach to surface engineering of vesicles and micelles. This dual functionality allows for the initial attachment of the linker to the nanoparticle surface via the maleimide group, followed by the subsequent conjugation of a wide array of molecules through the azide group using bioorthogonal click chemistry.
The maleimide moiety of the compound readily and specifically reacts with thiol (-SH) groups present on the surface of vesicles or micelles. nih.gov This is often achieved by incorporating thiol-bearing lipids or polymers into the nanoparticle formulation. The reaction between the maleimide and a thiol proceeds via a Michael addition, forming a stable thioether bond. This initial conjugation step effectively coats the vesicle or micelle surface with azide functionalities, preparing them for the second stage of modification. This method has been successfully employed to create surface-modified liposomes for enhanced drug retention and efficacy in cancer therapy. nih.gov
Once the vesicle or micelle surface is decorated with azide groups, the second step of functionalization can be initiated. The azide group is a key component in "click chemistry," a set of biocompatible reactions known for their high efficiency, specificity, and mild reaction conditions. Specifically, the azide group can undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with a cyclooctyne-modified molecule of interest. This reaction is bioorthogonal, meaning it does not interfere with biological processes, making it ideal for applications in complex biological environments. nih.gov This click chemistry approach allows for the attachment of various ligands, such as targeting peptides, antibodies, or imaging agents, to the nanoparticle surface, thereby tailoring their function for specific applications.
The use of such heterobifunctional linkers provides a modular and highly controllable method for producing multifunctional nanocarriers. For instance, a vesicle could first be functionalized with this compound and then conjugated with a targeting peptide to enhance its accumulation at a specific disease site. This dual-functionalization strategy is critical for developing advanced drug delivery systems that can navigate biological barriers and deliver their payload with high precision. nih.gov
While direct, detailed research findings specifically on the use of this compound for vesicle and micelle functionalization are part of a broader body of research on heterobifunctional linkers, the principles of its reactivity are well-established. The following table illustrates potential applications based on the known chemistry of its functional groups.
| Nanoparticle | Surface Modification Strategy | Attached Molecule (via Azide) | Potential Application |
| Liposome | Incorporation of thiol-containing lipid, followed by reaction with this compound. | Targeting Peptide (e.g., cRGDfK) | Targeted drug delivery to tumor cells expressing specific integrins. |
| Polymeric Micelle | Formulation with a thiol-terminated polymer, followed by reaction with this compound. | Fluorescent Dye (e.g., a cyclooctyne-modified fluorophore) | In vivo imaging and tracking of the nanocarrier. |
| Extracellular Vesicle (EV) | Chemical modification of surface proteins to introduce thiol groups, followed by reaction with this compound. | Antibody Fragment (e.g., Fab) | Enhanced targeting to specific cell surface antigens for immunotherapy. |
This table is illustrative and based on the established reactivity of the functional groups of this compound and findings from related studies on similar heterobifunctional linkers.
The versatility of this compound in vesicle and micelle functionalization underscores its importance in the development of next-generation nanomedicines with improved targeting, imaging, and therapeutic capabilities.
Analytical and Characterization Techniques in Research on 1 3 Azidopropyl 1h Pyrrole 2,5 Dione and Its Conjugates
Spectroscopic Methods for Structural Confirmation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of "1-(3-Azidopropyl)-1H-pyrrole-2,5-dione," specific proton signals are expected. The protons on the maleimide (B117702) ring typically appear as a singlet, while the propyl chain protons exhibit distinct multiplets corresponding to their positions relative to the azide (B81097) and maleimide groups. For instance, in a related compound, 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione, the maleimide protons appear as a singlet at 7.009 ppm, and the ethyl protons show multiplets at 4.786 ppm and 3.452 ppm. rsc.org Similarly, for pyrrole (B145914) itself, the protons at the 2,5-positions and 3,4-positions show distinct chemical shifts. researchgate.netchemicalbook.com
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton. Key signals would include those for the carbonyl carbons of the pyrrole-2,5-dione ring, the olefinic carbons of the double bond, and the carbons of the azidopropyl chain. In similar pyrrole-2,3-dione structures, carbonyl carbons have been observed at chemical shifts around 182.2 ppm and 173.7 ppm. acgpubs.org
2D NMR Techniques (DEPT, COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals, especially in complex conjugates, a variety of two-dimensional NMR experiments are utilized.
DEPT (Distortionless Enhancement by Polarization Transfer): This technique helps in distinguishing between CH, CH₂, and CH₃ groups.
COSY (Correlation Spectroscopy): It reveals proton-proton couplings within the molecule, helping to trace the connectivity of the propyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.
Table 1: Representative NMR Data for Pyrrole-2,5-dione Derivatives
| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Reference |
| 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione | ¹H | 7.009 | s | rsc.org |
| ¹H | 4.786 | s | rsc.org | |
| ¹H | 3.452 | m | rsc.org | |
| N-phenyl maleimide | ¹H | 7.0-7.5 | m | researchgate.net |
| Pyrrole | ¹H | 6.737, 6.235 | t | chemicalbook.com |
| 1-(4-methylphenyl)-1H-pyrrole-2,5-dione | ¹H | 7.2-7.4 | m | chemicalbook.com |
| ¹H | 6.8 | s | chemicalbook.com | |
| ¹H | 2.4 | s | chemicalbook.com | |
| 1H-Pyrrole-2,5-dione, 1,3,4-triphenyl- | ¹³C | 170.1, 134.2, 131.5, 129.2, 128.8, 126.7 | spectrabase.com | |
| 1-(N,N-dimethylcarbamyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1H-pyrrole-2,3-dione | ¹³C | 190.8, 182.2, 173.7, 163.8, 151.9 | acgpubs.org |
This table presents a selection of NMR data for related compounds to illustrate typical chemical shifts.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is instrumental in identifying the key functional groups present in "this compound." The most characteristic absorption band is that of the azide group (N₃), which exhibits a strong, sharp peak in a relatively clear region of the spectrum, typically around 2100 cm⁻¹. nih.govnih.gov This distinct signal is a definitive indicator of the successful incorporation of the azide moiety. Other important vibrational bands include the C=O stretching of the imide group (around 1700-1770 cm⁻¹), the C=C stretching of the maleimide ring, and the C-N stretching vibrations. researchgate.netresearchgate.net Upon conjugation, changes in these bands, particularly the disappearance of the azide peak in "click" reactions, can be monitored to confirm the reaction's progress. nih.gov
Mass Spectrometry (MS) (HRMS, MALDI-TOF MS)
Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of "this compound" and its conjugates.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the compound with a high degree of confidence. This is crucial for confirming the identity of the synthesized molecule and for distinguishing it from potential isomers or impurities.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: For larger biomolecular conjugates, such as those formed between "this compound" and peptides or proteins, MALDI-TOF MS is particularly useful. mdpi.com It allows for the analysis of large molecules with minimal fragmentation, providing the molecular weight of the entire conjugate and thus confirming successful conjugation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is employed to study the electronic transitions within the molecule. The maleimide group possesses a distinct chromophore that absorbs in the UV region. The conjugation of the maleimide can be monitored by observing the decrease in its characteristic absorbance peak, which is typically around 293-300 nm. researchgate.netrsc.org This technique is particularly useful for tracking the progress of conjugation reactions in real-time. rsc.orgucl.ac.uk For instance, the reaction of a maleimide-functionalized molecule with a thiol-containing species leads to the saturation of the maleimide double bond, resulting in a decrease in the UV absorbance. rsc.org
Chromatographic Techniques for Separation and Purification
Chromatographic methods are essential for the separation and purification of "this compound" from reaction mixtures and for the analysis of the purity of the final product and its conjugates.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of "this compound" and its derivatives.
Purity Assessment: Analytical HPLC, often coupled with a UV detector, is used to assess the purity of the synthesized compound. A single, sharp peak at a specific retention time indicates a high degree of purity. The presence of other peaks would suggest impurities, which can then be quantified.
Purification: Preparative HPLC is used to purify the compound on a larger scale. By selecting appropriate columns and mobile phases, "this compound" can be effectively isolated from starting materials, byproducts, and other impurities. google.com Reverse-phase HPLC is a common mode used for maleimide-containing compounds, typically employing a mobile phase of acetonitrile (B52724) and water with an acidic modifier like formic or phosphoric acid. sielc.comsielc.com
Analysis of Conjugates: HPLC is also crucial for analyzing the products of conjugation reactions. For example, when "this compound" is conjugated to a biomolecule, the resulting conjugate will have a different retention time compared to the starting materials, allowing for the separation and characterization of the product. mdpi.comnih.gov Size-exclusion chromatography (SEC), a type of HPLC, is often used to separate and purify protein conjugates based on their size. mdpi.com
Table 2: Common HPLC Conditions for Maleimide Derivatives
| Analyte | Column Type | Mobile Phase | Detector | Reference |
| N-methyl-maleimide | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | UV/MS | sielc.com |
| N-(1-Phenylethyl)maleimide Enantiomers | CHIROBIOTIC R (Chiral) | 0.1% Triethylamine acetate, Methanol | UV (254 nm) | sigmaaldrich.com |
| 1-Hydroxy-1H-pyrrole-2,5-dione | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | UV/MS | sielc.com |
| HA-Maleimide | MALS, Differential Refractive Index, UV/Vis (214 nm) | 1x PBS | nih.gov |
This table illustrates typical HPLC conditions used for the analysis of related maleimide compounds.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing polymers. azom.com It separates molecules based on their hydrodynamic volume in solution, allowing for the determination of molecular weight averages (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI, Mw/Mn), which describes the breadth of the molecular weight distribution. azom.comlcms.cz
In the context of polymers synthesized using or functionalized with maleimide derivatives akin to this compound, GPC/SEC is critical for confirming the success of polymerization and subsequent conjugation reactions. For instance, in the synthesis of well-defined, maleimide-functionalized poly(2-ethyl-2-oxazoline)s (PEtOx-MI), GPC was used to verify the narrow molecular weight distributions (PDI < 1.2) of the azide-terminated PEtOx precursor before its "click" reaction with an alkyne-functionalized maleimide. rsc.org Similarly, the synthesis of four-armed poly(N-isopropylacrylamide) (pNIPAAm) with maleimide end-groups was monitored by GPC to confirm that the resulting polymers were well-defined, with PDIs below 1.06. nih.gov
The data obtained from GPC/SEC analysis provides foundational knowledge about the synthesized polymers, which is crucial for interpreting their physical and chemical properties.
Table 1: GPC/SEC Data for Maleimide-Functionalized Polymers
| Polymer | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Source |
|---|---|---|---|---|
| PEtOx₂₃-N₃ | 2300 | - | 1.07 | rsc.org |
| PEtOx₄₆-N₃ | 4400 | - | 1.06 | rsc.org |
| Four-armed pNIPAAm | - | - | < 1.06 | nih.gov |
| Pectin Sample A | 6,520 | 17,560 | 2.7 | lcms.cz |
| Pectin Sample B | 21,720 | 88,480 | 4.1 | lcms.cz |
| Pectin Sample C | 67,980 | 243,120 | 3.6 | lcms.cz |
Advanced Characterization of Conjugates and Materials
Beyond the determination of molecular weight, a deeper understanding of the morphology, surface characteristics, and stability of materials derived from this compound is essential. A range of advanced techniques provides this critical information.
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Morphology
Electron microscopy techniques are vital for visualizing the morphology of materials at the micro- and nanoscale. Scanning Electron Microscopy (SEM) provides detailed information about the surface topography and composition, while Transmission Electron Microscopy (TEM) offers high-resolution imaging of the internal structure of thin samples. researchgate.net
For materials involving pyrrole-dione or maleimide moieties, SEM can reveal the surface texture of polymer films or coatings. For example, in studies of functionalized poly(3,4-ethylenedioxythiophene) (PEDOT) films, SEM is used to characterize the physical properties of the polymer films deposited on electrodes. rsc.org TEM is particularly useful for characterizing nanoparticles. For instance, TEM analysis of silver nanoparticles (AgNPs) revealed their crystalline nature and an average size of 34.68 nm. researchgate.net When developing nanoparticle-based systems using conjugates of this compound, TEM would be essential to confirm their size, shape, and dispersity.
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface of materials at the nanometer scale. bruker.com It can provide three-dimensional topographical images and quantitative data on surface roughness. This is particularly relevant when conjugates of this compound are used to modify surfaces, for example, in the creation of biocompatible coatings or functional materials.
In research on thieno[3,4-c]pyrrole-4,6-dione-based polymer semiconductors, AFM was used to investigate the microstructure and morphology of thin films, which was then correlated with the performance of organic thin-film transistors. nih.gov The technique can reveal details about amorphous and crystalline regions, nanodomains in polymer blends, and the distribution of nanofillers in composites. bruker.com For surfaces functionalized with polymers containing the this compound moiety, AFM could be employed to assess the homogeneity of the coating and any changes in surface texture after conjugation.
Dynamic Light Scattering (DLS) for Particle Size
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and macromolecules in suspension. mdpi.com It works by analyzing the fluctuations in scattered light intensity caused by the Brownian motion of the particles. DLS is a primary characterization method for any work involving the formation of nanoparticles or micelles from conjugates of this compound.
The technique provides the hydrodynamic diameter of the particles and the polydispersity index (PDI), which indicates the breadth of the size distribution. researchgate.net For example, DLS was used to determine the particle size of a Moringa oleifera leaf polyphenol complex to be 296 ± 0.29 nm with a PDI of 0.106 ± 0.002. researchgate.net In the development of protein-polymer conjugates, DLS can be used to monitor the increase in particle size upon conjugation, confirming the successful reaction. nih.gov
Table 2: DLS Data for Nanoparticle Characterization
| Sample | Z-average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Source |
|---|---|---|---|---|
| MoP complex | 296 ± 0.29 | 0.106 ± 0.002 | -40.1 ± 1.19 | researchgate.net |
X-ray Diffraction (XRD) for Structural Analysis
X-ray Diffraction (XRD) is a powerful analytical technique for investigating the crystallographic structure of a material. It provides information on the arrangement of atoms within a crystalline solid, allowing for the identification of crystalline phases and the determination of the degree of crystallinity.
In the context of polymers derived from this compound, XRD can be used to study the microstructure of polymer films. For example, in the study of thieno[3,4-c]pyrrole-4,6-dione-based polymers, XRD was employed to investigate the thin-film microstructure, which is crucial for their application in electronics. nih.gov Similarly, the synthesis of pyrrolo[3,2-b]pyrrole-1,4-dione derivatives and their subsequent formation into thin films were characterized by Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS), a related technique, to understand the structural ordering of the films. researchgate.net The crystallinity of a polymer conjugate can significantly influence its mechanical properties and stability.
Thermal Analysis (TGA, DSC) for Polymer/Material Stability
Thermal analysis techniques are essential for determining the thermal properties and stability of polymers and materials. The two most common techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). mt.com
TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. nih.gov DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). hu-berlin.deyoutube.com
For polymers containing maleimide or pyrrole-dione structures, TGA and DSC are used to assess their suitability for applications where thermal stability is important. For example, the thermal stability of polyimides has been evaluated by DSC, showing glass transition temperatures in the range of 194-244 °C, depending on the polymer backbone's stiffness. researchgate.net In another study, the thermal properties of N-substituted maleimide polymers were investigated using TGA to understand their decomposition behavior. uctm.edu
Table 3: Thermal Properties of Various Polymers from DSC and TGA | Polymer | Glass Transition Temp (Tg) (°C) | Decomposition Temp (from TGA) (°C) | Source | | :--- | :--- | :--- | :--- | :--- | | Polyimide PI-1 | 244 | - | researchgate.net | | Polyimide PI-2 | 211 | - | researchgate.net | | Polyimide PI-3 | 194 | - | researchgate.net | | PMPM Homopolymer | - | Onset at ~300 | uctm.edu | | CMPMM5 Copolymer | - | Onset at ~250 | uctm.edu |
Computational Chemistry and Theoretical Modeling of 1 3 Azidopropyl 1h Pyrrole 2,5 Dione
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of 1-(3-azidopropyl)-1H-pyrrole-2,5-dione. These methods can predict a variety of molecular properties that are key to the compound's function.
The maleimide (B117702) ring is a known electrophile, and the azide (B81097) group can participate in "click" chemistry, such as the Staudinger ligation or copper-catalyzed and strain-promoted azide-alkyne cycloadditions. DFT calculations can model the transition states of these reactions, providing insight into their kinetics and thermodynamics. For instance, calculations on related 1H-pyrrole-2,5-diones have been used to support proposed reaction pathways, such as rearrangements of isoxazolidines leading to the pyrrole-2,5-dione core.
Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. The distribution of these frontier orbitals also reveals the most likely sites for nucleophilic and electrophilic attack. For this compound, the LUMO is expected to be localized over the maleimide ring, highlighting its susceptibility to Michael addition reactions. The HOMO is likely to have significant contributions from the azide group, which is relevant for its cycloaddition reactions.
Furthermore, electrostatic potential maps can visualize the charge distribution across the molecule, identifying electron-rich and electron-poor regions. In this compound, the oxygen atoms of the dione (B5365651) and the terminal nitrogen atoms of the azide are expected to be electron-rich, while the carbon atoms of the maleimide double bond are electron-deficient.
Table 1: Calculated Electronic Properties of this compound (Exemplary Data)
| Property | Calculated Value | Method/Basis Set | Significance |
| HOMO Energy | -7.2 eV | B3LYP/6-31G | Relates to ionization potential and electron-donating ability |
| LUMO Energy | -1.8 eV | B3LYP/6-31G | Relates to electron affinity and electrophilicity |
| HOMO-LUMO Gap | 5.4 eV | B3LYP/6-31G | Indicator of chemical reactivity and stability |
| Dipole Moment | 3.5 D | B3LYP/6-31G | Influences solubility and intermolecular interactions |
Molecular Dynamics Simulations of Conjugation Reactions
Molecular dynamics (MD) simulations offer a means to study the dynamic processes of conjugation reactions involving this compound in a simulated physiological environment. While quantum mechanics is necessary to model the bond-breaking and bond-forming events of the reaction itself, MD simulations can provide crucial information about the pre-reaction and post-reaction states, such as the conformational flexibility of the linker and the interactions of the conjugate with its surroundings.
In the context of bioconjugation, MD simulations can be used to model the approach of a biomolecule, such as a protein with an available cysteine residue, to the maleimide group of this compound. These simulations can help to understand the steric and electrostatic factors that govern the binding and subsequent reaction. Similarly, the approach of an alkyne-containing molecule to the azide group for a click reaction can be simulated to assess the optimal conditions and orientations for the reaction to occur.
Docking Studies and Binding Affinity Predictions for Conjugates
Once this compound is conjugated to a molecule of interest, such as a drug or a fluorescent probe, molecular docking can be used to predict how this new conjugate will interact with a biological target, typically a protein. Docking algorithms predict the preferred orientation of the conjugate when bound to a target protein and estimate the strength of the interaction, often expressed as a binding affinity or docking score.
Studies on related 1H-pyrrole-2,5-dione derivatives have demonstrated the utility of molecular docking in predicting binding modes and supporting experimental findings. For instance, docking studies have been performed on 1H-pyrrole-2,5-dione derivatives as inhibitors of enzymes like cyclooxygenase-2 (COX-2), revealing key interactions within the enzyme's active site. Similarly, docking has been used to assess the binding of pyrrole (B145914) derivatives to the ATP-binding domains of protein kinases like EGFR and CDK2.
For a conjugate of this compound, docking studies would involve placing the conjugate into the binding site of a target protein and evaluating various poses based on a scoring function. The results can highlight important hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to binding. This information is invaluable for the rational design of more potent and selective therapeutic agents or diagnostic tools.
Table 2: Exemplary Docking Results for a Hypothetical Conjugate with a Target Protein
| Conjugate Pose | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| 1 | -9.8 | TYR 85, LYS 120, PHE 210 | H-bond with TYR 85, pi-pi stacking with PHE 210 |
| 2 | -9.5 | TYR 85, ASP 118 | H-bond with TYR 85, salt bridge with ASP 118 |
| 3 | -9.1 | LEU 88, VAL 122 | Hydrophobic interactions |
Structure-Activity Relationship (SAR) Studies in Designed Conjugates
Structure-Activity Relationship (SAR) studies aim to understand how modifications to the chemical structure of a molecule affect its biological activity. In the context of conjugates derived from this compound, computational methods can play a significant role in establishing these relationships.
By systematically modifying the structure of a conjugate in silico and then using docking or other computational methods to predict its activity, researchers can build SAR models. For example, the length and composition of the linker derived from the azidopropyl group could be varied to see how this affects binding affinity. Similarly, different substituents could be placed on the pyrrole-2,5-dione ring or on the molecule attached via the azide group.
SAR studies on related 1H-pyrrole-2,5-dione derivatives have provided valuable insights. For instance, investigations into fused 1H-pyrroles have shown how different scaffolds and substituents influence their cytotoxic activity against various cancer cell lines. These studies can guide the synthesis of new compounds with improved properties.
Table 3: Hypothetical SAR Table for Designed Conjugates
| Modification to Conjugate | Predicted Binding Affinity (IC50, nM) | Rationale |
| Base structure | 100 | - |
| Lengthen linker by one CH2 group | 150 | Reduced fit in binding pocket |
| Replace propyl with butyl linker | 120 | Slight improvement in hydrophobic contact |
| Add methyl group to pyrrole ring | 80 | Favorable van der Waals interaction |
Prediction of Spectroscopic Signatures
Computational chemistry can accurately predict various spectroscopic signatures of molecules like this compound, which can aid in their experimental characterization. Methods like DFT can be used to calculate vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. These calculations can help to assign the experimentally observed bands to specific molecular vibrations, such as the characteristic stretches of the carbonyl groups, the C=C double bond in the maleimide ring, and the azide group.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted computationally. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁵N) in the molecule, it is possible to predict the chemical shifts that would be observed in an NMR experiment. This can be particularly useful for complex molecules where spectral interpretation is challenging. Comparing the predicted spectra with experimental data can provide strong evidence for the proposed chemical structure.
Table 4: Predicted vs. Experimental Spectroscopic Data for this compound (Exemplary)
| Spectrum | Feature | Predicted Value | Experimental Value |
| IR | C=O stretch (symmetric) | 1775 cm⁻¹ | 1770 cm⁻¹ |
| IR | C=O stretch (asymmetric) | 1705 cm⁻¹ | 1700 cm⁻¹ |
| IR | N₃ stretch | 2100 cm⁻¹ | 2095 cm⁻¹ |
| ¹³C NMR | Carbonyl C | 172 ppm | 170 ppm |
| ¹³C NMR | Olefinic C | 135 ppm | 134 ppm |
| ¹H NMR | CH₂ adjacent to N₃ | 3.4 ppm | 3.3 ppm |
Emerging Research Frontiers and Future Perspectives
Integration into Advanced Biotechnological Tools
The dual reactivity of 1-(3-Azidopropyl)-1H-pyrrole-2,5-dione is being leveraged to create sophisticated biotechnological tools for diagnostics, imaging, and cellular analysis. The maleimide (B117702) moiety readily reacts with cysteine residues on proteins and peptides, while the azide (B81097) group serves as a handle for subsequent modification via copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC and SPAAC, respectively).
This linker facilitates the incorporation of terminal azide groups onto antibodies and cysteine-containing peptides. iris-biotech.de This strategy is instrumental in applications such as:
Live-Cell Imaging: Researchers have used similar azide-maleimide linkers for the dual-color imaging of specific mRNA in living cells, demonstrating the utility of this compound in tracking biomolecules in their native environment. iris-biotech.de
Cellular Assembly: The concept of using two distinct bioorthogonal click reactions has been demonstrated to bridge cells, a technique where an azide-maleimide linker could play a crucial role. iris-biotech.de
Fluorescent Probes: The maleimide group itself has been a cornerstone in the development of fluorescent probes for detecting thiol analytes. nih.gov N-functionalized maleimides, including those with reporter groups like pyrenes, have been used for decades to study biomolecular interactions, such as acetylcholine (B1216132) receptor aggregation. nih.govnih.gov The azido (B1232118) functionality adds another layer of versatility, allowing for multi-step labeling and detection strategies.
Development of Next-Generation Bioconjugation Strategies
The quest for more precise and stable bioconjugates, particularly for therapeutic applications, has driven the development of novel conjugation strategies where this compound and related maleimides are pivotal.
A significant area of advancement is in the creation of antibody-drug conjugates (ADCs). researchgate.netrsc.org Traditional conjugation methods often result in heterogeneous mixtures with varying drug-to-antibody ratios (DARs), which can negatively impact efficacy and safety. ucl.ac.uk Next-generation maleimides (NGMs) are being developed to overcome these limitations. researchgate.netrsc.orgucl.ac.uknih.gov These reagents can selectively re-bridge the interchain disulfide bonds of an antibody that have been reduced, affording a more homogeneous product with controlled DARs. researchgate.netrsc.orgucl.ac.uk
The process typically involves:
Selective Reduction: The four interchain disulfide bonds in a typical IgG1 antibody are gently reduced to generate eight reactive cysteine residues. ucl.ac.uk
Maleimide Conjugation: The NGM, functionalized with a linker and payload (e.g., a cytotoxic drug via an azide handle), reacts with the pairs of thiols to re-form a stable bridge. researchgate.netucl.ac.uk
This approach yields robustly stable conjugates ideal for therapeutic use and can be applied to develop antibody conjugates for imaging and bispecific antibodies. ucl.ac.uknih.gov The use of a heterobifunctional linker like this compound would allow for the attachment of one type of molecule (e.g., an imaging agent or drug) to the antibody via the maleimide, while the azide remains available for clicking to another molecule of interest.
| Bioconjugation Parameter | Traditional Maleimide Strategy | Next-Generation Maleimide (NGM) Strategy |
| Target Site | Cysteine residues (native or engineered) | Reduced interchain disulfide bonds |
| Product Homogeneity | Often results in heterogeneous mixtures (DARs 0-8) ucl.ac.uk | Near homogeneous products with controlled DARs researchgate.netrsc.org |
| Conjugate Stability | Potential for retro-Michael reaction leading to drug loss | Generates robustly stable conjugates ucl.ac.uk |
| Antibody Requirement | Can be used with native antibodies after partial reduction ucl.ac.uk | Can be used with native antibodies without genetic engineering researchgate.netrsc.org |
This table provides a comparative overview of traditional versus next-generation maleimide conjugation strategies.
Expansion into Novel Material Science Applications
The reactivity of this compound extends beyond biological molecules into the realm of material science, where it can be used to functionalize surfaces and create novel hybrid materials. The maleimide and azide groups can be used to anchor biomolecules or other polymers to various substrates.
A key application is the modification of surfaces for biomedical devices, biosensors, and chromatography. For instance, related compounds like 1-[3-(triethoxysilyl)propyl]-1H-pyrrole-2,5-dione are used to modify silica (B1680970) surfaces. nih.govbldpharm.com The triethoxysilyl group forms a covalent bond with the surface, leaving the maleimide group exposed for further reaction. Similarly, this compound could be used in a multi-step process to create bio-interactive surfaces:
A surface is first functionalized with an alkyne-containing molecule.
this compound is then attached to the surface via a click reaction between its azide and the surface alkyne.
The now maleimide-terminated surface can be used to immobilize thiol-containing biomolecules like enzymes or antibodies.
This dual-chemistry approach allows for the creation of well-defined, oriented immobilization of biomolecules on solid supports, which is critical for the performance of many analytical and biomedical devices.
Challenges and Opportunities in Scale-Up and Automation for Research Synthesis
While this compound is a powerful tool for research, its broader application depends on the ability to produce it and perform conjugations in a scalable, reproducible, and efficient manner.
Challenges:
Synthesis Complexity: Multi-step syntheses, common for heterobifunctional linkers, can be challenging to scale up, often requiring optimization of each step to maintain high yields and purity.
Maleimide Stability: The maleimide ring can be susceptible to hydrolysis, especially at pH values above 7.5, which requires careful control of reaction and storage conditions. broadpharm.com
Purification: Chromatographic purification is often necessary to isolate the final product, which can be a bottleneck in large-scale production.
Opportunities:
Automated Synthesis: The growing demand for libraries of compounds for drug discovery and other screening purposes has spurred the development of automated synthesis platforms. nih.gov Such systems can perform multi-step reactions, work-ups, and purifications with minimal human intervention, enabling the rapid production of a wide range of derivatives. nih.gov Automating the synthesis of maleimide-based linkers and their subsequent conjugation reactions could significantly accelerate research and development.
Flow Chemistry: Continuous flow manufacturing offers advantages over traditional batch processing, including better heat and mass transfer, improved safety, and the potential for higher yields and purity. This technology is well-suited for the scale-up of fine chemical production.
Kit Formulations: For ease of use in a research setting, related azide-maleimide linkers are provided in kit form, where the final active linker is prepared in situ just before use to maximize its reactivity. broadpharm.combroadpharm.com This approach bypasses the challenges of long-term storage of the reactive compound. broadpharm.com
Interdisciplinary Research Synergies and Collaborations
The multifaceted utility of this compound inherently fosters collaboration across diverse scientific disciplines. Its successful application requires a convergence of expertise:
Organic Chemists: To design and synthesize novel derivatives with tailored properties (e.g., varying linker lengths, solubility, or cleavability) and to develop robust, scalable synthetic routes. nih.gov
Biochemists and Molecular Biologists: To apply these linkers for protein modification, study biological pathways, develop immunoassays, and engineer proteins for site-specific conjugation. ucl.ac.uknih.gov
Pharmacologists and Medical Researchers: To design and evaluate ADCs and other targeted therapeutics, translating the chemical constructs into clinical candidates. researchgate.netnih.gov
Material Scientists and Engineers: To develop novel biomaterials, functionalized surfaces for biosensors, and platforms for controlled drug delivery. nih.gov
The development of a single ADC, for example, is a testament to this synergy, requiring the controlled synthesis of the linker-drug, site-specific conjugation to the antibody, and extensive in vitro and in vivo evaluation of the final construct's efficacy and safety. researchgate.netrsc.org The future of research involving this compound will undoubtedly be driven by such interdisciplinary collaborations, pushing the boundaries of what is possible in medicine, diagnostics, and materials science.
Q & A
Q. Advanced
- Molecular docking : Simulate binding affinities between the maleimide moiety and cysteine-rich protein domains (e.g., albumin) .
- Density Functional Theory (DFT) : Calculate azide group reactivity and transition states for click chemistry .
- Molecular dynamics (MD) : Model stability of conjugated products in physiological buffers .
How can potential side reactions with endogenous nucleophiles be minimized during in vitro assays using this compound?
Q. Advanced
- Competitive quenching : Add scavengers like N-ethylmaleimide (NEM) to block non-target thiols .
- Buffer optimization : Use low-amine buffers (e.g., HEPES instead of Tris) to reduce nucleophilic interference .
- Temporal control : Limit reaction times (≤30 minutes) to prevent azide degradation or off-target reactions .
What are the primary applications of this compound in chemical biology, and how does its dual functionality enhance experimental design?
Q. Basic
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
